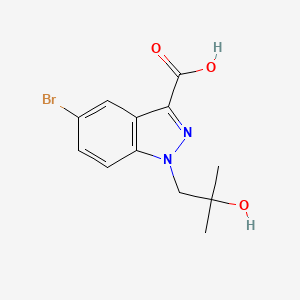
5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazoles, which are similar to indazoles, are key components to functional molecules that are used in a variety of everyday applications . They are heterocycles, meaning they contain atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of substituted imidazoles has seen recent advances . A common method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The structure of imidazoles and similar compounds is often determined by the bonds constructed during the formation of the imidazole . The functional group compatibility of the process and resultant substitution patterns around the ring are key factors .Chemical Reactions Analysis
Imidazoles undergo a variety of chemical reactions. For example, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound, belonging to the imidazole class, is significant in pharmaceutical research due to its structural similarity to many biologically active molecules. Imidazoles are known for their therapeutic potential and are often explored for their antifungal, antibacterial, and antiviral properties . The bromine atom present in this compound could be utilized in further chemical modifications, such as Suzuki coupling reactions, which are pivotal in drug synthesis .
Agricultural Chemistry
In agriculture, compounds like 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid can be key intermediates in the synthesis of agrochemicals. The imidazole ring is a common motif in pesticides and herbicides, and the presence of a bromine atom allows for diverse chemical reactions that can lead to the development of new agrochemicals .
Material Science
Imidazole derivatives are utilized in material science, particularly in the creation of advanced functional materials. Their incorporation into polymers can result in materials with unique properties, such as thermal stability and electrical conductivity. The specific structure of this compound could lead to its use in the development of novel materials with specialized applications .
Environmental Science
The study of imidazole derivatives also extends to environmental science, where they can be used in the remediation of pollutants. Their chemical properties may allow them to interact with various contaminants, facilitating their breakdown or removal from the environment .
Biochemistry
In biochemistry, the imidazole ring is a core component of vital biological molecules, such as histidine and biotin. Research into analogs like 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid can provide insights into enzyme mechanisms, receptor binding, and metabolic pathways .
Analytical Chemistry
Finally, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or as a precursor in the synthesis of more complex molecules used in analytical procedures. Its distinct chemical structure allows for precise detection and quantification in various analytical applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,18)6-15-9-4-3-7(13)5-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXNSOHFTNNQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)








